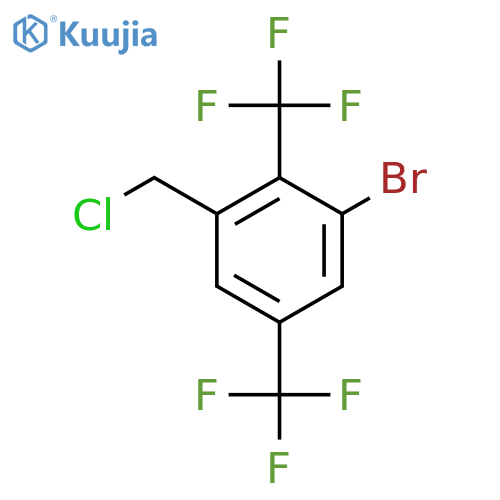Cas no 1805508-63-7 (2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)

1805508-63-7 structure
商品名:2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride
CAS番号:1805508-63-7
MF:C9H4BrClF6
メガワット:341.475481987
CID:4981860
2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride
-
- インチ: 1S/C9H4BrClF6/c10-6-2-5(8(12,13)14)1-4(3-11)7(6)9(15,16)17/h1-2H,3H2
- InChIKey: MNIGXHFOCQKRON-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(F)(F)F)=CC(CCl)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 263
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010603-1g |
2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride |
1805508-63-7 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride 関連文献
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
1805508-63-7 (2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride) 関連製品
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
